![molecular formula C23H17N3O3S2 B2395363 N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)naphthalene-2-sulfonamide CAS No. 1021074-31-6](/img/structure/B2395363.png)
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)naphthalene-2-sulfonamide
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Overview
Description
“N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)naphthalene-2-sulfonamide” is a chemical compound. It is a derivative of thiazolo[3,2-a]pyrimidine, which is known for its antitumor, antibacterial, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives, including the compound , typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . This process can involve various reagents, such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane .Scientific Research Applications
Antitumor Activity
Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . They have demonstrated high antitumor activities .
Antibacterial and Antitubercular Activities
Some compounds of this class have shown significant antibacterial and antitubercular activities . The design of new scaffolds to deal with antimicrobial resistance has become one of the most important areas of antimicrobial research today .
Anti-inflammatory Activity
Thiazolo[3,2-a]pyrimidines have been reported to have anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antiviral Activity
Compounds of this class have also been reported to have antiviral properties . This suggests potential applications in the treatment of viral infections .
Antioxidant Activity
Thiazolo[3,2-a]pyrimidines have demonstrated antioxidant activities . This suggests potential applications in conditions where oxidative stress plays a key role .
Anxiolytics and Diuretics
Thiazolo[3,2-a]pyrimidines have been used as anxiolytics and diuretics . This suggests potential applications in the treatment of anxiety disorders and fluid retention .
Future Directions
Given the promising biological activities of thiazolo[3,2-a]pyrimidine derivatives, future research could focus on further exploring their potential as scaffolds for the design of new medicines . Additionally, the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which could optimize the interaction between the ligand and biological target .
properties
IUPAC Name |
N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S2/c1-15-11-22(27)26-21(14-30-23(26)24-15)18-7-4-8-19(12-18)25-31(28,29)20-10-9-16-5-2-3-6-17(16)13-20/h2-14,25H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACRHGVDRUFXPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)naphthalene-2-sulfonamide |
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